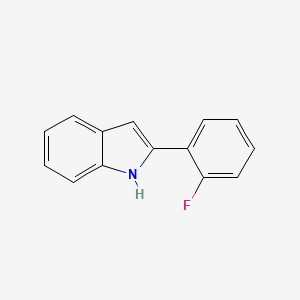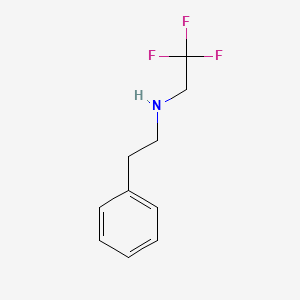
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine
Vue d'ensemble
Description
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine is an organic compound characterized by the presence of a phenethyl group and a trifluoroethyl amine group. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group, known for its strong electron-withdrawing effects. These properties make this compound a valuable compound in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine typically involves the reaction of phenethylamine with 2,2,2-trifluoroethyl iodide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of phenethylamine attacks the carbon atom of the trifluoroethyl iodide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated systems to precisely control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Difluoroethyl or monofluoroethyl derivatives
Substitution: Azides, thiols
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(2-phenylethyl)ethanamine involves its interaction with various molecular targets, primarily through its electron-withdrawing trifluoromethyl group. This group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: Lacks the trifluoroethyl group, resulting in different electronic properties and reactivity.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the phenethyl group, leading to different applications and chemical behavior.
Trifluoroethylbenzene: Similar structure but lacks the amine group, affecting its reactivity and applications.
Uniqueness
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine is unique due to the combination of the phenethyl and trifluoroethyl groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various scientific and industrial applications, offering advantages such as enhanced stability and specific binding interactions.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(2-phenylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)8-14-7-6-9-4-2-1-3-5-9/h1-5,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKFYXJNQUUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543712 | |
| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106241-19-4 | |
| Record name | 2,2,2-Trifluoro-N-(2-phenylethyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
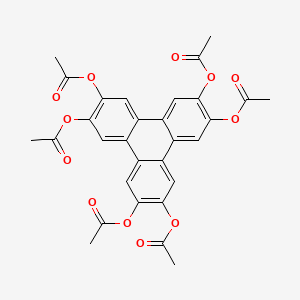


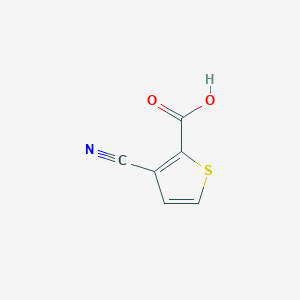

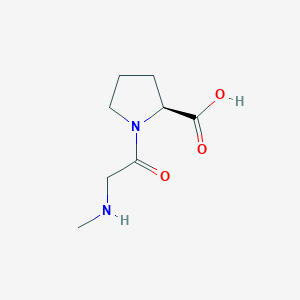
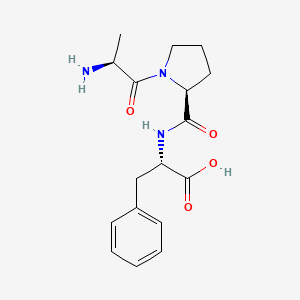


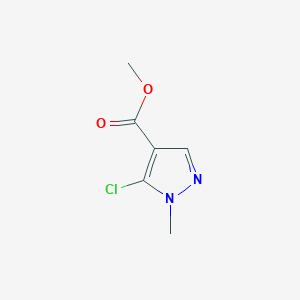
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)

